Boc-(S)-2-tetrahydroisoquinoline acetic acid
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Overview
Description
Boc-(S)-2-tetrahydroisoquinoline acetic acid is a compound that features a Boc-protected amino group attached to a tetrahydroisoquinoline ring system. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group in (S)-2-tetrahydroisoquinoline acetic acid with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of free amines or other substituted derivatives
Scientific Research Applications
Boc-(S)-2-tetrahydroisoquinoline acetic acid is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a building block in material science
Mechanism of Action
The Boc group in Boc-(S)-2-tetrahydroisoquinoline acetic acid protects the amino group by forming a stable carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during synthetic procedures. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization. The molecular targets and pathways involved depend on the specific application of the compound in synthesis or biological studies .
Comparison with Similar Compounds
Cbz-(S)-2-tetrahydroisoquinoline acetic acid: Uses a benzyl carbamate protecting group instead of Boc.
Fmoc-(S)-2-tetrahydroisoquinoline acetic acid: Uses a fluorenylmethyloxycarbonyl protecting group.
Uniqueness: Boc-(S)-2-tetrahydroisoquinoline acetic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
IUPAC Name |
2-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBQAMXKTHNSQM-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375844 |
Source
|
Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-98-1 |
Source
|
Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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